molecular formula C21H19N3O3 B2633739 N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955633-36-0

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2633739
CAS No.: 955633-36-0
M. Wt: 361.401
InChI Key: BIDIEKRLFDPIMC-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methoxyphenyl group at position 3. The oxazole ring is connected via a carboxamide linkage to a 2-(1H-indol-3-yl)ethyl side chain . This structure combines three pharmacologically relevant motifs:

  • 1,3-Oxazole: A five-membered aromatic ring with two heteroatoms (O and N), contributing to hydrogen bonding and π-π interactions.
  • 4-Methoxyphenyl: Enhances lipophilicity and may engage in van der Waals interactions or act as a metabolic stabilizer.
  • Indole-ethylamide: The indole moiety is a common feature in bioactive compounds targeting serotonin receptors or cannabinoid receptors, while the ethyl spacer improves conformational flexibility.

The compound’s synthetic pathway likely involves oxazole ring formation followed by amide coupling with 2-(1H-indol-3-yl)ethylamine, analogous to methodologies described for related heterocycles .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-16-8-6-14(7-9-16)19-13-24-21(27-19)20(25)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIEKRLFDPIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: DCC or other carbodiimides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide as an anticancer agent. The compound has demonstrated notable efficacy against several human tumor cell lines.

Case Studies and Findings

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor activity. For instance, it showed high selectivity against ovarian cancer cells (OVXF 899) with an IC50 value as low as 2.76 µM, suggesting its potential for targeted cancer therapy .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of cellular processes essential for cancer cell survival and proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of the cell cycle .

Antiviral Properties

The antiviral potential of this compound has also been explored. Research indicates that compounds with similar structural motifs exhibit promising antiviral activity against various viruses.

Case Studies and Findings

  • Efficacy Against Viral Targets : In vitro evaluations have shown that derivatives of oxazole compounds can inhibit viral replication effectively. For example, certain analogs have been reported to inhibit HCV NS5B polymerase activity significantly, indicating a potential application in treating hepatitis C .

Drug Discovery and Development

The compound's unique structure makes it a valuable candidate for further drug development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.

Research Insights

  • Structure-Activity Relationship (SAR) : Investigating the SAR of this compound has provided insights into how modifications can enhance its biological activity. For instance, introducing electron-withdrawing groups has been shown to improve anticancer potency .
  • Potential for Combination Therapy : Given its mechanism of action and efficacy profile, there is potential for this compound to be used in combination with other therapeutic agents to enhance overall treatment efficacy against resistant cancer types or viral infections.

Summary Table of Applications

Application AreaSpecific ActivityNotable Findings
Anticancer ActivityCytotoxicity against tumor cellsIC50 values as low as 2.76 µM in ovarian cancer
Antiviral PropertiesInhibition of viral replicationEffective against HCV NS5B polymerase
Drug DiscoveryPotential for novel therapeutic agentsStructure modifications enhance biological activity

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxazole ring may contribute to the compound’s binding affinity and specificity. Overall, the compound can influence cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their pharmacological distinctions:

Compound Name Core Structure Key Substituents Pharmacological Target Affinity/Activity Notes References
N-[2-(1H-Indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide 1,3-Oxazole 4-Methoxyphenyl, indole-ethylamide Under investigation N/A (Preclinical focus)
AM630 (6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone) Indole-methanone 4-Methoxyphenyl, morpholinyl-ethyl, iodo Cannabinoid CB2 receptor CB2 antagonist (Ki = 8.6 nM)
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide Indazole Methylindole, methoxyphenyl Bromodomain inhibitor IC50 = 0.12 µM (BRD2-BD2)
N-(2-Indol-3-ylethyl)(4-methylphenyl)formamide Formamide 4-Methylphenyl, indole-ethyl Serotonin receptors (putative) Unreported
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide Imidazole Pyridinyl, methoxyphenyl, sulfonamide Kinase inhibition (hypothetical) Synthesized but untested

Key Structural Differences and Implications

Core Heterocycle: The 1,3-oxazole in the target compound offers distinct electronic properties compared to indazole () or imidazole (). AM630 () replaces the oxazole with an indole-methanone scaffold, which may reduce hydrogen-bonding capacity but enhance CB2 receptor binding through hydrophobic interactions.

Substituent Variations :

  • The 4-methoxyphenyl group is conserved in the target compound and AM630 but absent in indazole-based analogs (). This group’s electron-donating methoxy moiety likely stabilizes aromatic interactions in receptor-binding pockets.
  • Sulfonamide () and morpholinyl-ethyl (AM630) substituents introduce polar or bulky groups, which may influence target selectivity.

Pharmacological Profiles :

  • AM630 ’s high CB2 affinity (Ki = 8.6 nM) contrasts with the untested activity of the target compound, suggesting that the oxazole-carboxamide scaffold may prioritize different biological pathways.
  • Indazole-based analogs () demonstrate bromodomain inhibition, highlighting how core heterocycle choice directs target engagement.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of considerable interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 320.38 g/mol
  • CAS Number : [Not specified in the search results]

The compound exhibits various biological activities primarily attributed to its structural components, particularly the indole and oxazole moieties. The indole ring is known for its role in neuropharmacology and potential anticancer properties, while the oxazole ring contributes to antimicrobial and anti-inflammatory activities.

Biological Activities

  • Anticancer Activity
    • Studies indicate that compounds containing oxazole rings can inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma cells. The presence of the methoxy group on the phenyl ring enhances these effects, likely through increased lipophilicity and better cellular uptake .
  • Antimicrobial Properties
    • The compound has shown promising activity against several pathogenic microorganisms. Research indicates that oxazole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
  • Neuroprotective Effects
    • The indole component is associated with neuroprotective properties. Compounds with indole structures have been studied for their ability to modulate neurotransmitter systems and exhibit antidepressant effects, which could be relevant for conditions like depression and anxiety disorders .
  • Anti-inflammatory Activity
    • Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against HCT-15 cells
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Detailed Research Findings

  • Anticancer Studies :
    • A study on oxazole derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 10–30 µM against various cancer cell lines, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced activity levels .
  • Microbial Inhibition :
    • Research highlighted that certain oxazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations without significant toxicity to human cells .
  • Neuropharmacological Evaluations :
    • Indole-based compounds have been linked to increased serotonin levels in animal models, suggesting potential use in treating mood disorders .

Q & A

Q. How can the structural identity of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide be confirmed in synthetic samples?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of characteristic signals, such as the indole NH proton (~10-12 ppm), methoxy group (~3.8 ppm), and oxazole ring protons (6.5-8.5 ppm). Compare with published spectra of structurally similar compounds (e.g., AM630) .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]+^+) with an exact mass of 303.36 g/mol, as reported in chemical databases .
  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, as demonstrated for related indole-oxazole derivatives .

Q. What synthetic routes are reported for oxazole-carboxamide derivatives similar to this compound?

Methodological Answer:

  • Hantzsch Oxazole Synthesis: Condensation of α-haloketones with carboxamide derivatives, followed by cyclization, is a common method for oxazole cores .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-methoxyphenyl) to the oxazole ring using palladium catalysts .
  • Amide Bond Formation: Coupling the oxazole-2-carboxylic acid with 2-(1H-indol-3-yl)ethylamine via EDCI/HOBt or other coupling reagents .

Q. What analytical techniques are recommended for purity assessment during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines).
  • Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the indole moiety influence this compound’s binding affinity to cannabinoid receptors compared to other ligands?

Methodological Answer:

  • Competitive Binding Assays: Compare displacement of 3H^3HCP-55,940 (a radiolabeled cannabinoid agonist) in CB1/CB2 receptor-expressing cell membranes. The indole group may enhance CB2 selectivity, as seen in AM630 (Ki CB2 = 6.4 nM vs. CB1 = 5152 nM) .
  • Structure-Activity Relationship (SAR): Replace the indole with other aromatic systems (e.g., pyrazole in AM251) and measure shifts in IC50_{50} values using functional assays (e.g., cAMP inhibition) .

Q. What in vitro assays are suitable for evaluating this compound’s functional activity on cannabinoid receptors?

Methodological Answer:

  • cAMP Inhibition Assay: Measure inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing CB1/CB2 receptors. Use a luciferase-based reporter system for high-throughput screening .
  • β-Arrestin Recruitment: Utilize BRET (Bioluminescence Resonance Energy Transfer) assays to quantify receptor activation or inverse agonism .
  • Calcium Flux Assays: For TRPV1 off-target effects, monitor intracellular Ca2+^{2+} changes using fluorescent dyes (e.g., Fluo-4) .

Q. How can researchers address discrepancies in reported binding affinities across experimental models?

Methodological Answer:

  • Standardize Assay Conditions: Control variables such as receptor density (e.g., CHO vs. HEK cells), buffer composition, and ligand solubility (use DMSO ≤0.1%) .
  • Validate with Reference Ligands: Include AM251 (CB1 antagonist) and AM630 (CB2 inverse agonist) as internal controls in each experiment .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify conformational changes affecting binding in different systems .

Q. What strategies improve bioavailability for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Prodrug Design: Introduce ester or carbonate groups to enhance solubility. For example, replace the carboxamide with a methyl ester, which is hydrolyzed in vivo .
  • Lipid-Based Formulations: Use cyclodextrins or liposomes to encapsulate the compound, improving absorption in gastrointestinal or blood-brain barrier models .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450 (CYP) vulnerabilities and modify labile sites (e.g., methoxy group demethylation) .

Q. How to evaluate off-target effects on related receptors (e.g., TRPV1, FAAH)?

Methodological Answer:

  • Receptor Panels: Screen against a panel of 50+ GPCRs, ion channels, and enzymes (e.g., TRPV1, FAAH) using radioligand displacement or functional assays .
  • Selectivity Ratios: Calculate IC50_{50} ratios (e.g., CB2/TRPV1) to quantify specificity. A ratio >100 indicates minimal off-target activity .
  • Knockout Models: Use CB1/CB2 knockout mice to isolate receptor-specific effects in behavioral or metabolic studies .

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